molecular formula C8H9NO4 B573048 Methyl 5-hydroxy-6-methoxypicolinate CAS No. 1256791-78-2

Methyl 5-hydroxy-6-methoxypicolinate

Cat. No.: B573048
CAS No.: 1256791-78-2
M. Wt: 183.163
InChI Key: FZCYYENRSMPBTM-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-6-methoxypicolinate is a chemical compound belonging to the class of picolinates. It is a derivative of picolinic acid and is known for its biological activity and potential therapeutic effects. The compound has a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol . It is characterized by the presence of a hydroxyl group at the 5-position and a methoxy group at the 6-position on the picolinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-6-methoxypicolinate typically involves the esterification of 5-hydroxy-6-methoxypicolinic acid. One common method includes the reaction of 5-hydroxy-6-methoxypicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydroxy-6-methoxypicolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Formation of 5-keto-6-methoxypicolinate.

    Reduction: Formation of 5-hydroxy-6-methoxypicolinate alcohol.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-6-methoxypicolinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-6-methoxypicolinate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Methyl 5-hydroxy-6-methoxypicolinate can be compared with other similar compounds such as:

    Methyl 6-methoxypicolinate: Lacks the hydroxyl group at the 5-position, resulting in different chemical and biological properties.

    Methyl 5-hydroxy-2-methoxypicolinate: Has the methoxy group at the 2-position instead of the 6-position, leading to variations in reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-hydroxy-6-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-7-6(10)4-3-5(9-7)8(11)13-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCYYENRSMPBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719124
Record name Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256791-78-2
Record name Methyl 5-hydroxy-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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